molecular formula C16H14F3N3O2S B601805 5-Hydroxy Lansoprazole Sulfide CAS No. 131926-96-0

5-Hydroxy Lansoprazole Sulfide

Cat. No.: B601805
CAS No.: 131926-96-0
M. Wt: 369.37
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Description

5-Hydroxy Lansoprazole Sulfide is a metabolite of Lansoprazole, a well-known proton pump inhibitor used to treat various acid-related disorders. This compound has garnered attention due to its potential therapeutic applications and unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy Lansoprazole Sulfide involves the hydroxylation of Lansoprazole. This process is typically mediated by cytochrome P450 enzymes, specifically CYP2C19 and CYP3A4 . The reaction conditions often include the use of organic solvents and controlled temperature settings to ensure optimal yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and purification systems to achieve the desired product quality. The use of advanced chromatographic techniques is common to separate and purify the compound .

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxy Lansoprazole Sulfide undergoes several types of chemical reactions, including:

    Oxidation: Conversion to sulfone derivatives.

    Reduction: Conversion back to Lansoprazole.

    Substitution: Reactions involving the replacement of functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents under acidic conditions.

    Reduction: Reducing agents like sodium borohydride.

    Substitution: Various nucleophiles under basic conditions.

Major Products:

Scientific Research Applications

5-Hydroxy Lansoprazole Sulfide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Hydroxy Lansoprazole Sulfide involves its interaction with specific enzymes and molecular pathways:

    Molecular Targets: Primarily targets the enoyl reductase of fatty acid synthase, leading to the inhibition of fatty acid synthesis.

    Pathways Involved: Inhibition of fatty acid synthase results in decreased levels of fatty acids, which are crucial for the proliferation of cancer cells.

Comparison with Similar Compounds

    Lansoprazole: The parent compound, used as a proton pump inhibitor.

    Lansoprazole Sulfone: An oxidized derivative of Lansoprazole.

    Omeprazole: Another proton pump inhibitor with similar therapeutic uses.

Comparison: 5-Hydroxy Lansoprazole Sulfide is unique due to its specific hydroxylation, which imparts distinct biochemical properties. Unlike Lansoprazole and Omeprazole, it has shown potential in inhibiting fatty acid synthase, making it a promising candidate for cancer therapy .

Biological Activity

5-Hydroxy Lansoprazole Sulfide (5HLS) is a metabolite of the proton pump inhibitor (PPI) lansoprazole, primarily known for its role in treating gastrointestinal disorders. Recent studies have indicated that 5HLS exhibits significant biological activity, particularly in the context of cancer treatment, by targeting fatty acid synthase (FASN), an enzyme crucial for lipid synthesis that is often overexpressed in various cancers.

  • Molecular Formula : C16H14F3N3O2S
  • CAS Registry Number : 131926-96-0
  • InChIKey : KLUQLARNZLTQBV-UHFFFAOYSA-N

5HLS functions as a FASN modulator, inhibiting the enzyme's activity, which is linked to tumor growth and survival. This inhibition leads to reduced lipid synthesis, thereby affecting cancer cell proliferation and survival mechanisms. Specifically, 5HLS has been shown to inhibit the enoyl reductase activity of FASN more effectively than lansoprazole itself, suggesting a unique mechanism that could enhance its therapeutic potential against cancers such as triple-negative breast cancer (TNBC) .

Anticancer Activity

Recent research has highlighted the potential of 5HLS as an anticancer agent. A study published in the Journal of Medicinal Chemistry demonstrated that 5HLS is more effective than lansoprazole in inhibiting FASN function and regulating non-homologous end joining (NHEJ) repair mechanisms involved in oxidative DNA damage . This suggests that 5HLS may contribute to improved outcomes in cancer therapy, particularly for patients with TNBC, where FASN is often overexpressed.

Table 1: Comparison of Biological Activity between Lansoprazole and this compound

CompoundInhibition of FASNEffect on NHEJ RepairCancer Type Targeted
LansoprazoleModerateMinimalVarious
This compound High Significant Triple-Negative Breast Cancer

Case Studies and Clinical Evidence

  • Study on Triple-Negative Breast Cancer :
    • Researchers found that patients receiving PPIs like lansoprazole had improved responses to chemotherapy. Further investigation into its metabolites led to the identification of 5HLS as a potent inhibitor of FASN, providing a rationale for repurposing PPIs for cancer treatment .
  • Mycobacterial Inhibition :
    • Another study indicated that lansoprazole and its metabolites, including 5HLS, exhibit activity against Mycobacterium tuberculosis by targeting cytochrome bc1 complex. This suggests additional therapeutic applications beyond oncology .

Pharmacokinetics and Metabolism

The metabolism of lansoprazole involves cytochrome P450 enzymes (CYP2C19 and CYP3A4), which convert it into several metabolites, including 5-hydroxy lansoprazole and this compound. These metabolic pathways are crucial for understanding the pharmacological effects and safety profiles of PPIs in various patient populations .

Properties

IUPAC Name

2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-3H-benzimidazol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3O2S/c1-9-13(20-5-4-14(9)24-8-16(17,18)19)7-25-15-21-11-3-2-10(23)6-12(11)22-15/h2-6,23H,7-8H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLUQLARNZLTQBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CSC2=NC3=C(N2)C=C(C=C3)O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50857783
Record name 2-({[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}sulfanyl)-1H-benzimidazol-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131926-96-0
Record name 2-({[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}sulfanyl)-1H-benzimidazol-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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